molecular formula C23H25N5O3 B2811708 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1008233-62-2

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2811708
CAS RN: 1008233-62-2
M. Wt: 419.485
InChI Key: WFOWWIKOAMPKDP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a pyrrolo[3,4-d][1,2,3]triazole core, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry and materials science due to their diverse properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the phenyl groups. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole core and phenyl groups would likely influence its shape and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrrolo[3,4-d][1,2,3]triazole core might be reactive towards certain reagents, and the phenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Molecular Structure and Synthesis

The synthesis and structural elucidation of similar compounds, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been reported, showcasing their molecular docking analyses for anticancer applications targeting the VEGFr receptor. The synthesis involves reacting compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, demonstrating the compound's potential in drug discovery and development for cancer treatment (Sharma et al., 2018).

Antimicrobial and Insecticidal Activities

Research on similar structures, such as 1,2,4-triazole derivatives, highlights their antimicrobial activities against various microorganisms. These compounds, synthesized through multiple steps, including reactions with hydrazine hydrate, exhibited significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential as antimicrobial and possibly anticholinesterase agents for therapeutic applications (Riaz et al., 2020). Another study on 1,2,4-triazole derivatives showed good to moderate antimicrobial activities, suggesting the significance of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Green Chemistry in Drug Design

A green approach to drug design involving analogues of paracetamol as potential analgesic and antipyretic agents shows the importance of environmentally friendly synthetic routes. These compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, emphasize the role of sustainable chemistry in developing new therapeutic agents with reduced environmental impact (Reddy et al., 2014).

Electrophilic Additions and Cyclizations

Studies on the synthesis of cyclic compounds via electrophilic additions and cyclizations, such as the conjugate addition of lithiated compounds to cinnamoyl derivatives leading to enantiomerically pure 1,4-diols, illustrate the complex chemical reactions possible with structures similar to 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide. These synthetic pathways are crucial for creating complex molecules with potential pharmaceutical applications (Gaul & Seebach, 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-4-15-5-11-18(12-6-15)28-22(30)20-21(23(28)31)27(26-25-20)13-19(29)24-17-9-7-16(8-10-17)14(2)3/h5-12,14,20-21H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOWWIKOAMPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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